molecular formula C8H7NOS B428971 1-(4H-thieno[3,2-b]pyrrol-5-yl)ethanone CAS No. 60664-20-2

1-(4H-thieno[3,2-b]pyrrol-5-yl)ethanone

Cat. No.: B428971
CAS No.: 60664-20-2
M. Wt: 165.21g/mol
InChI Key: WLDJWDMZKFKABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4H-Thieno[3,2-b]pyrrol-5-yl)ethanone is a heterocyclic ketone featuring a fused thienopyrrole ring system. This compound is of significant interest in organic synthesis and materials science due to its unique electronic properties derived from the conjugated thiophene and pyrrole moieties. Thienopyrrole derivatives are widely studied for applications in optoelectronics, pharmaceuticals, and polymer chemistry . The ethanone group at the 5-position of the thieno[3,2-b]pyrrole framework enhances reactivity, enabling further functionalization via nucleophilic addition or coupling reactions .

Properties

CAS No.

60664-20-2

Molecular Formula

C8H7NOS

Molecular Weight

165.21g/mol

IUPAC Name

1-(4H-thieno[3,2-b]pyrrol-5-yl)ethanone

InChI

InChI=1S/C8H7NOS/c1-5(10)7-4-8-6(9-7)2-3-11-8/h2-4,9H,1H3

InChI Key

WLDJWDMZKFKABJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(N1)C=CS2

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 1-(4H-thieno[3,2-b]pyrrol-5-yl)ethanone lies in its fused thiophene-pyrrole system. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
1-(Thieno[2,3-b]pyridin-5-yl)ethanone Thieno[2,3-b]pyridine Ethanone at 5-position C₉H₇NOS 177.22 18354-57-9
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone Dihydropyrrole Ethanone at 5-position C₆H₉NO 111.14 85213-22-5
1-(4-Amino-1-ethyl-2-methyl-5-phenylpyrrol-3-yl)ethanone Substituted pyrrole Amino, ethyl, methyl, phenyl groups C₁₅H₁₈N₂O 242.32 56464-20-1
  • Key Differences: Replacement of the pyrrole ring with pyridine (as in 1-(thieno[2,3-b]pyridin-5-yl)ethanone) increases aromaticity and electron-withdrawing effects, altering reactivity in cross-coupling reactions . Substituents like amino or phenyl groups (e.g., 1-(4-amino-1-ethyl-2-methyl-5-phenylpyrrol-3-yl)ethanone) enhance solubility in polar solvents but reduce thermal stability compared to the parent compound .

Spectroscopic Properties

  • IR Spectroscopy: The C=O stretch in 1-(4H-thieno[3,2-b]pyrrol-5-yl)ethanone appears near 1720 cm⁻¹, consistent with conjugated ketones . Electron-donating substituents (e.g., amino groups) shift this peak to lower frequencies (~1680 cm⁻¹) due to resonance effects .
  • NMR Data: The ethanone proton in the target compound resonates at δ 2.22 ppm (singlet, 3H), while pyrrole ring protons show upfield shifts (δ 6.5–7.5 ppm) due to ring current effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.